
2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCA and has been shown to have promising results in various studies.
作用機序
The mechanism of action of BCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BCA has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. BCA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. BCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using BCA in lab experiments is its high potency and selectivity towards cancer cells. BCA has been shown to have a low toxicity profile and does not affect normal cells, making it a promising candidate for cancer therapy. However, one limitation of using BCA in lab experiments is its limited solubility in water, which may affect its efficacy and bioavailability.
将来の方向性
There are several future directions in the scientific research of BCA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BCA. Another area of interest is the investigation of BCA's potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of BCA and its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory diseases.
Conclusion
In conclusion, BCA is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have promising results in various studies, particularly in its anticancer activity and neuroprotective effects. Further studies are needed to fully understand the mechanism of action of BCA and its potential use in the treatment of various diseases.
合成法
The synthesis of BCA involves several steps, including the reaction of 4-benzyl-3,3-dimethylpiperazine with cyanomethyl acetate. The reaction is carried out in the presence of a catalyst, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer, lung cancer, and colon cancer cells. BCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, BCA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-17(2)14-20(13-16(22)19-9-8-18)10-11-21(17)12-15-6-4-3-5-7-15/h3-7H,9-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZSJIDXXRWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



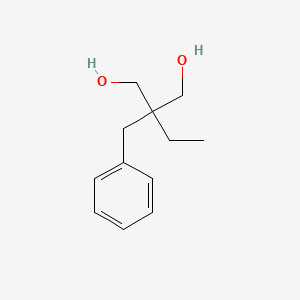
![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
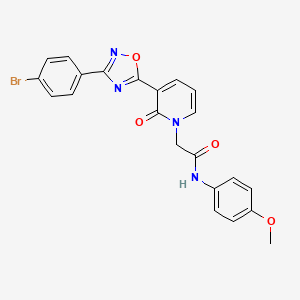
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)
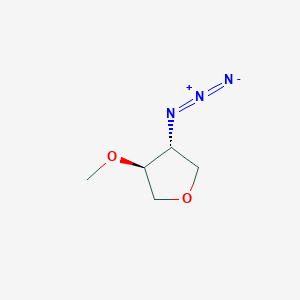
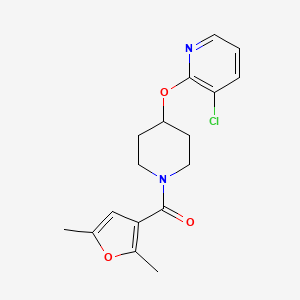

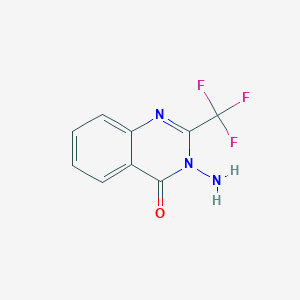
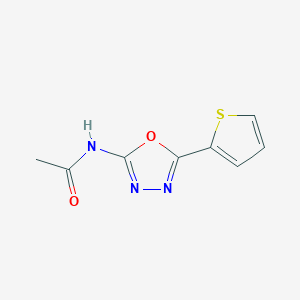

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)
![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)